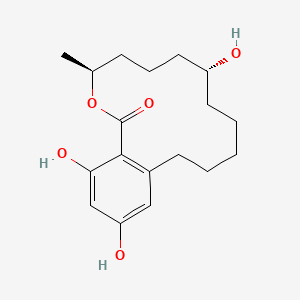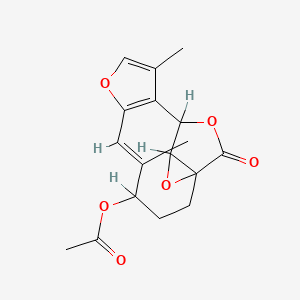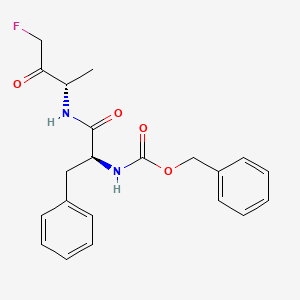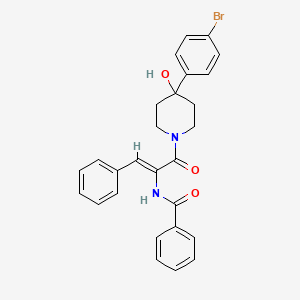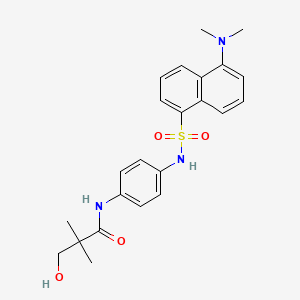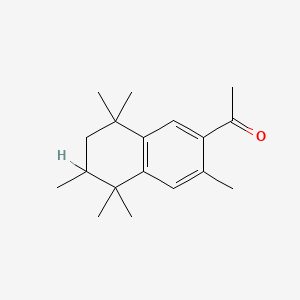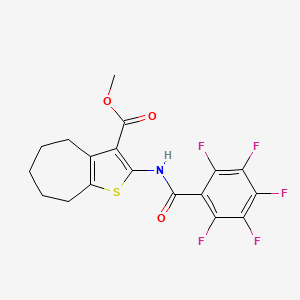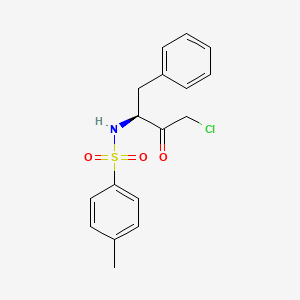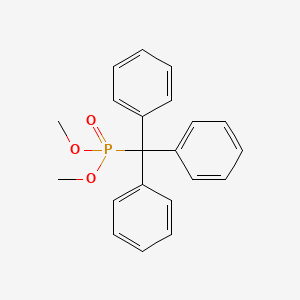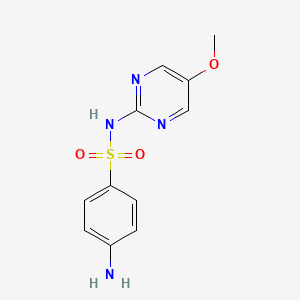
Sulfameter
Overview
Description
Mechanism of Action
Target of Action
Sulfameter, also known as Sulfametoxydiazine, is a long-acting sulfonamide antibacterial . The primary target of this compound is the bacterial enzyme Dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
This compound acts as a competitive inhibitor of Dihydropteroate synthase . It prevents the normal substrate, para-aminobenzoic acid (PABA), from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of Dihydropteroate synthase by this compound affects the folic acid synthesis pathway in bacteria . Folic acid is crucial for the synthesis of nucleic acids in bacteria. By inhibiting its synthesis, this compound disrupts DNA replication and cell division, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides are primarily excreted unchanged in the urine .
Result of Action
The molecular effect of this compound’s action is the inhibition of folic acid synthesis, which leads to the disruption of DNA replication and cell division in bacteria . On a cellular level, this results in the inhibition of bacterial growth, effectively treating bacterial infections .
Biochemical Analysis
Biochemical Properties
Sulfameter interacts with dihydropteroate synthase, an enzyme in the folic acid synthesis pathway, acting as an inhibitor . This interaction disrupts the production of folic acid, a crucial component for bacterial growth and reproduction, thereby exerting its antibacterial effects .
Cellular Effects
The primary cellular effect of this compound is the inhibition of bacterial growth. By inhibiting the enzyme dihydropteroate synthase, this compound prevents the synthesis of folic acid, a vital component for bacterial DNA replication and cell division . This leads to a halt in bacterial growth and proliferation.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the enzyme dihydropteroate synthase, inhibiting its function . This prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid. The lack of folic acid in turn inhibits bacterial DNA synthesis and cell division .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are dependent on the concentration and duration of exposure. Over time, the antibacterial effects of this compound may decrease due to the development of bacterial resistance
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. While effective at lower doses for the treatment and prevention of bacterial infections, high doses of this compound may lead to adverse effects
Metabolic Pathways
This compound is involved in the folic acid synthesis pathway, specifically inhibiting the enzyme dihydropteroate synthase . This interaction disrupts the production of folic acid, a crucial component for bacterial growth and reproduction .
Subcellular Localization
As a small molecule drug, it is likely to diffuse across cell membranes and exert its effects within the bacterial cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfameter can be synthesized through the reaction of 4-aminobenzenesulfonamide with 5-methoxypyrimidine-2-amine under specific conditions . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sulfameter undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Sulfameter has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its effects on bacterial growth and metabolism.
Industry: Utilized in veterinary medicine to treat and prevent diseases in livestock.
Comparison with Similar Compounds
- Sulfadiazine
- Sulfamethoxazole
- Sulfisoxazole
Comparison: Sulfameter is unique among sulfonamides due to its long-acting nature and high efficacy against specific bacterial infections . Compared to sulfadiazine and sulfamethoxazole, this compound has a longer half-life, allowing for less frequent dosing . Additionally, this compound’s effectiveness in treating leprosy and urinary tract infections sets it apart from other similar compounds .
Properties
IUPAC Name |
4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTONYMQFTZPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023613 | |
| Record name | Sulfameter | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
651-06-9 | |
| Record name | Sulfamethoxydiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfameter [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfameter | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfameter | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfameter | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfametoxydiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L179F09D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sulfameter exert its antibacterial effect?
A1: this compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. [] By mimicking the substrate para-aminobenzoic acid (PABA), this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for bacterial DNA synthesis and cellular processes. This ultimately leads to the inhibition of bacterial growth and proliferation. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C11H12N4O3S and a molecular weight of 280.32 g/mol. []
Q3: Is there spectroscopic data available for this compound?
A3: Yes, several studies mention the use of various spectroscopic techniques for this compound characterization. These include Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , , , , ] These techniques provide information about the functional groups present in the molecule, its electronic transitions, and the arrangement of hydrogen atoms, respectively.
Q4: Does this compound exist in different crystal forms?
A4: Yes, this compound exhibits polymorphism. Research indicates the existence of at least three distinct crystal forms: Form II, Form III, and an imide form. [, , ]
Q5: How does the crystal form of this compound affect its properties?
A5: Different crystal forms of this compound exhibit variations in their physicochemical properties, particularly in their dissolution rates and, consequently, their absorption profiles in vivo. For instance, the more energetic crystal form demonstrates a significantly faster absorption rate compared to the water-stable form. [] This difference in dissolution behavior is attributed to the free energy differences between the two crystal forms. []
Q6: What is known about the solvate formation of this compound?
A6: this compound has a tendency to form solvates with various solvents. Studies have identified solvates with 1,4-dioxane and tetrahydrofuran, both in a 1:1 molar ratio. [, ] These solvates belong to the imide form of this compound and have distinct crystal structures compared to the non-solvated forms. []
Q7: How stable are this compound solvates?
A7: The stability of this compound solvates is influenced by factors like temperature and the nature of the solvent. Research investigating the desolvation kinetics of this compound solvates using thermogravimetric analysis revealed that the activation energy for desolvation increases with the size of the solvent molecule. [] This suggests that solvates with larger solvent molecules tend to be more stable. [, ]
Q8: How is this compound absorbed in the body?
A8: this compound absorption is influenced by the presence of food. Studies have shown that its absorption is significantly enhanced when administered with a high-lipid meal compared to high-protein or high-carbohydrate meals. [] This difference is evident in the area under the serum concentration curve (AUC), peak serum concentration, and cumulative renal excretion. []
Q9: What is the bioavailability of different this compound crystal forms?
A9: Although exhibiting different absorption rates, both Form II and Form III of this compound demonstrate comparable bioavailability when considering the extent of absorption over 72 hours, as indicated by urinary excretion data. []
Q10: Has this compound been investigated for antimalarial activity?
A12: Yes, studies explored this compound's potential as an antimalarial agent, specifically in a prodrug form using oxidized starch or cellulose as carriers. [, , ] Results showed that a this compound derivative, ML11, demonstrated complete curative effects in mice infected with Plasmodium berghei. []
Q11: Is there evidence of resistance development to this compound?
A13: While the provided papers don't directly address this compound resistance, the development of resistance to sulfonamides is a well-documented phenomenon. [, ] Mutations in the bacterial DHPS enzyme, the target of sulfonamides, are a primary mechanism of resistance. [, ] These mutations can reduce the binding affinity of sulfonamides, rendering them ineffective.
Q12: What analytical techniques are commonly used for this compound detection and quantification?
A14: A range of analytical techniques are employed for this compound analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV, fluorescence, and tandem mass spectrometry (MS/MS) are frequently used. [, , , , , ] Other methods include chemiluminescent enzyme-linked immunosorbent assay (ELISA) and capillary electrophoresis coupled with mass spectrometry (CE-MS). [, ]
Q13: How is the performance of analytical methods for this compound assessed?
A15: Validation of analytical methods for this compound determination involves assessing key performance parameters such as linearity, accuracy, precision, sensitivity, specificity, recovery, and stability. [, , , ] These parameters are crucial to ensure the reliability and reproducibility of the analytical results.
Q14: Have aptamer-based biosensors been developed for this compound detection?
A16: Yes, research has explored the development of highly sensitive and selective aptamer-based biosensors for this compound detection. [] These biosensors utilize single-stranded DNA (ssDNA) aptamers that can specifically bind to this compound. [] When coupled with a signal transducer like graphene oxide, the binding event can be translated into a measurable signal, allowing for the detection of this compound at very low concentrations. []
Q15: What is the environmental fate of this compound?
A17: While specific details are limited in the provided papers, the presence of this compound residues in environmental matrices like soil and water suggests its persistence and potential for accumulation. [, , , ] Further research is needed to fully understand its degradation pathways and long-term ecological impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


